N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-2,3-dihydro-1,4-benzodioxin-6-amine
Description
N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a cyclohexyl group, and a benzodioxin moiety
Properties
Molecular Formula |
C24H29N5O2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[1-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C24H29N5O2/c1-17(2)18-6-9-20(10-7-18)29-23(26-27-28-29)24(12-4-3-5-13-24)25-19-8-11-21-22(16-19)31-15-14-30-21/h6-11,16-17,25H,3-5,12-15H2,1-2H3 |
InChI Key |
MGNSKGQGLXDCII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized via the cycloaddition of an azide with a nitrile. The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation. The benzodioxin moiety is often synthesized through the condensation of catechol with an appropriate aldehyde, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance reaction efficiency. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), sulfonic acids (e.g., H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes. The cyclohexyl and benzodioxin moieties contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to its combination of a tetrazole ring, cyclohexyl group, and benzodioxin moiety, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
